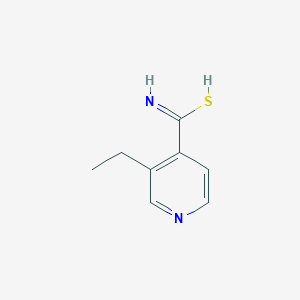

3-Ethyl-4-pyridinecarbothioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylpyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTXIMKFZRGUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established and Proposed Synthetic Routes for 3-Ethyl-4-pyridinecarbothioamide

The synthesis of this compound, while not extensively documented in dedicated literature, can be approached through established chemical principles and by drawing parallels with the synthesis of its structural isomers and analogs, such as the antitubercular drug ethionamide (B1671405) (2-ethyl-4-pyridinecarbothioamide). The primary strategies involve the construction of the substituted pyridine (B92270) ring followed by the introduction or modification of the functional group at the 4-position.

Exploration of Precursor Compounds and Starting Materials

A logical and efficient synthetic pathway to this compound commences with the preparation of a key intermediate, 3-ethyl-4-cyanopyridine . This precursor can be synthesized through various methods, often starting from simpler pyridine derivatives. One plausible approach is the radical alkylation of 4-cyanopyridine (B195900). For instance, a similar reaction to produce 2-propyl-4-cyanopyridine involves the reaction of 4-cyanopyridine with a carboxylic acid (in that case, butyric acid) in the presence of a radical initiator. derpharmachemica.com Adapting this, 3-ethyl-4-cyanopyridine could potentially be formed from 4-cyanopyridine and propanoic acid.

Another viable precursor is 3-ethyl-4-pyridinecarboxamide . This amide can be obtained from the corresponding carboxylic acid, 3-ethyl-isonicotinic acid , or its ethyl ester, ethyl 3-ethyl-isonicotinate , via standard amidation procedures. The synthesis of such precursors can be achieved through multi-component reactions or by functional group manipulation of more readily available starting materials. researchgate.netgoogle.com

A summary of potential precursor compounds is provided in the table below.

| Precursor Compound | Potential Synthetic Route | Reference |

| 3-Ethyl-4-cyanopyridine | Radical alkylation of 4-cyanopyridine with propanoic acid. | derpharmachemica.com |

| 3-Ethyl-4-pyridinecarboxamide | Amidation of 3-ethyl-isonicotinic acid or its ester. | google.com |

| 3-Ethyl-isonicotinic acid | Oxidation of 3-ethyl-4-methylpyridine (B184564). | - |

| 3-Pyridinecarboxaldehyde | Can be converted to the corresponding nitrile. chemicalbook.com | chemicalbook.com |

Thionation Reactions for Carbothioamide Moiety Introduction

The introduction of the carbothioamide moiety is most commonly achieved through a thionation reaction. This involves the conversion of a carbonyl group, typically an amide, into a thiocarbonyl group.

One of the most widely used reagents for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). The reaction involves treating the corresponding amide, in this case, 3-ethyl-4-pyridinecarboxamide, with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF), often with heating.

Alternatively, the direct conversion of the nitrile precursor, 3-ethyl-4-cyanopyridine , to the thioamide is a well-established method. This can be accomplished by reacting the nitrile with a source of sulfide (B99878), such as sodium sulfide (Na₂S) and elemental sulfur (S) in an aqueous medium. derpharmachemica.com This method is often employed in the industrial synthesis of related thioamides. derpharmachemica.com

| Starting Material | Reagents | Product | Reference |

| 3-Ethyl-4-pyridinecarboxamide | Lawesson's Reagent | This compound | - |

| 3-Ethyl-4-cyanopyridine | Na₂S, S, H₂O | This compound | derpharmachemica.com |

Alternative Synthetic Approaches for Substituted Pyridine Carbothioamides

Beyond the sequential functional group transformations, alternative strategies for the synthesis of substituted pyridine carbothioamides often involve the construction of the pyridine ring itself with the desired substitution pattern already in place. Multi-component reactions are particularly powerful in this regard.

For example, the Hantzsch pyridine synthesis and its variations can be adapted to produce highly substituted pyridines. organic-chemistry.orgslideshare.net While not directly yielding a carbothioamide, the resulting pyridine can be functionalized accordingly.

Another approach involves the synthesis of substituted 3-cyanopyridines through a one-pot, four-component reaction of a β-ketoester, an aromatic aldehyde, malononitrile, and an alcohol, often catalyzed by a green and reusable catalyst. researchgate.net This methodology could potentially be adapted to incorporate an ethyl group at the 3-position. Once the substituted cyanopyridine is formed, it can be converted to the carbothioamide as previously described.

Derivatization Strategies and Scaffold Utilization

The this compound scaffold presents multiple reactive sites that can be exploited for the synthesis of novel derivatives. The primary sites for functionalization are the sulfur atom of the carbothioamide group, the nitrogen atom of the thioamide, and the pyridine ring itself.

Synthesis of Novel Derivatives from this compound

The carbothioamide group is a versatile functional group for further chemical modifications. For instance, the sulfur atom is nucleophilic and can undergo S-alkylation with various electrophiles to form thioimidates. These intermediates can then be further manipulated.

Condensation reactions with hydrazines or hydroxylamines can lead to the formation of heterocyclic systems. For example, reaction with a hydrazine (B178648) derivative could potentially lead to the formation of 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) rings fused or attached to the pyridine core. researchgate.netacs.org

The amino group of the carbothioamide can also participate in condensation reactions with aldehydes and ketones to form Schiff bases, which are valuable intermediates in their own right. nih.gov

| Reaction Type | Reagents | Potential Product Class | Reference |

| S-Alkylation | Alkyl halide (e.g., CH₃I) | Thioimidate | - |

| Cyclocondensation | Hydrazine hydrate | 1,2,4-Triazole derivative | researchgate.net |

| Cyclocondensation | Carboxylic acid, condensing agent | 1,3,4-Thiadiazole derivative | acs.org |

| Condensation | Aldehyde/Ketone | Schiff base (Thioacyl-imine) | nih.gov |

Functional Group Transformations of the Carbothioamide Group

The carbothioamide group itself can be transformed into other functional groups, further expanding the chemical space accessible from this compound.

Hydrolysis of the carbothioamide, typically under acidic or basic conditions, will revert the functional group back to the corresponding carboxamide (3-ethyl-4-pyridinecarboxamide). This can be a useful strategy if the thioamide was used as a protecting group or as an intermediate to facilitate other reactions.

Reduction of the carbothioamide group can lead to the formation of an aminomethyl group . Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Furthermore, dehydration of the thioamide can yield the corresponding nitrile (3-ethyl-4-cyanopyridine). This reaction is often accomplished using dehydrating agents.

| Transformation | Reagents | Product |

| Hydrolysis | H⁺ or OH⁻, H₂O | 3-Ethyl-4-pyridinecarboxamide |

| Reduction | LiAlH₄ | 4-(Aminomethyl)-3-ethylpyridine |

| Dehydration | Dehydrating agent | 3-Ethyl-4-cyanopyridine |

Investigation of this compound as a Synthetic Intermediate

The utility of pyridinecarbothioamides as versatile intermediates in organic synthesis is well-established, offering a gateway to a diverse array of heterocyclic systems. While specific research on the synthetic applications of this compound is not extensively documented in publicly available literature, its structural similarity to the well-studied antitubercular drug, ethionamide (2-ethyl-4-pyridinecarbothioamide), allows for informed predictions regarding its reactivity and potential as a synthetic building block. The strategic placement of the ethyl and carbothioamide groups on the pyridine ring suggests a rich chemical reactivity profile, making it a promising candidate for the construction of various functionalized molecules.

The core reactivity of this compound is expected to revolve around the nucleophilic character of the sulfur atom and the electrophilic nature of the thioamide carbon, as well as the potential for reactions involving the pyridine nitrogen and the ethyl group. These reactive sites provide multiple avenues for chemical transformations, enabling its use in the synthesis of more complex molecular architectures.

One of the primary transformations anticipated for this compound is its role as a precursor to various heterocyclic compounds. The thioamide functionality is a key synthon for the construction of thiazoles, thiadiazoles, and other sulfur-containing heterocycles. For instance, in reactions analogous to those of other pyridinecarbothioamides, it could undergo condensation with α-haloketones or similar reagents to yield substituted thiazole (B1198619) derivatives.

Furthermore, the thioamide group can be readily converted into other functional groups. For example, hydrolysis can yield the corresponding carboxamide or carboxylic acid, while reduction can lead to the formation of an aminomethyl group. The sulfur atom can also be a target for alkylation or oxidation, leading to thioether or sulfoxide (B87167) derivatives, respectively. These transformations significantly broaden the synthetic utility of this compound, allowing for its incorporation into a wide range of molecular scaffolds.

The following table summarizes potential transformations of this compound based on the known reactivity of analogous pyridinecarbothioamides. These examples highlight the versatility of this compound as a synthetic intermediate.

| Reaction Type | Reactant | Product Type | Potential Significance |

|---|---|---|---|

| Cyclocondensation | α-Haloketones | Substituted Thiazoles | Access to biologically active heterocyclic cores. |

| Hydrolysis | Acid or Base | 3-Ethyl-4-pyridinecarboxamide/acid | Conversion to other key functional groups. |

| Reduction | Reducing Agents (e.g., LiAlH4) | (3-Ethylpyridin-4-yl)methanamine | Formation of amino derivatives for further functionalization. |

| S-Alkylation | Alkyl Halides | S-Alkyl-3-ethyl-4-pyridiniumcarboximidothioates | Modification of the thioamide group for subsequent reactions. |

| Oxidation | Oxidizing Agents (e.g., m-CPBA) | This compound S-oxide | Activation of the thioamide for further transformations. |

The research findings on ethionamide, the 2-ethyl isomer, have demonstrated that the thioamide group can be activated through S-oxidation. pnas.org This activation is a crucial step in its biological mechanism of action and highlights a potential pathway for the functionalization of this compound. The resulting S-oxide would be a more reactive intermediate, susceptible to nucleophilic attack at the thioamide carbon.

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

For the proton (¹H) NMR spectrum, the ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns influenced by the positions of the ethyl and carbothioamide substituents.

In the carbon-¹³C NMR spectrum, distinct signals would be observed for each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons would be indicative of their electronic environment, while the carbons of the ethyl group and the thioamide carbon would also have characteristic resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Ethyl-4-pyridinecarbothioamide (Note: These are predicted values based on analogous compounds and general NMR principles, not experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 8.4 - 8.6 | 148 - 152 |

| Pyridine-H5 | 7.2 - 7.4 | 122 - 126 |

| Pyridine-H6 | 8.5 - 8.7 | 147 - 151 |

| Ethyl-CH₂ | 2.6 - 2.8 (quartet) | 22 - 26 |

| Ethyl-CH₃ | 1.2 - 1.4 (triplet) | 13 - 16 |

| Thioamide-C=S | - | 195 - 205 |

| Thioamide-NH₂ | 9.0 - 11.0 (broad singlet) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, characteristic absorption bands would be expected for the N-H, C-H, C=N, and C=S bonds.

Drawing parallels with the IR spectrum of its isomer, 2-ethyl-4-thiocarbamoylpyridine (ethionamide) researchgate.net, we can anticipate the key vibrational frequencies. The N-H stretching vibrations of the primary thioamide group would likely appear as two distinct bands in the region of 3400-3100 cm⁻¹. The C-H stretching vibrations of the ethyl group and the pyridine ring would be observed around 3000-2850 cm⁻¹. The C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region. A key characteristic band for the thioamide group, often referred to as the "thioamide I band" (primarily C=S stretching), is expected to appear in the region of 1300-1100 cm⁻¹.

Table 2: Predicted Infrared Absorption Frequencies for this compound (Note: These are predicted values based on analogous compounds and general IR principles, not experimental data.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3300 | Medium |

| N-H Stretch (symmetric) | 3200 - 3100 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |

| C=N Stretch (Pyridine) | 1600 - 1450 | Medium-Strong |

| N-H Bend | 1650 - 1550 | Medium |

| C=S Stretch (Thioamide I) | 1300 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound. For this compound (C₈H₁₀N₂S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related pyridine derivatives often involve the cleavage of the ethyl group (loss of CH₃ or C₂H₅) or fragmentation of the thioamide group (loss of H₂S, NH₂, or CSNH). The stability of the pyridine ring would likely result in prominent peaks corresponding to the pyridine core or substituted pyridine fragments.

Solid-State Structural Analysis

The arrangement of molecules in the solid state, including their conformation and intermolecular interactions, is critical for understanding a compound's physical properties. X-ray diffraction is the definitive method for determining this three-dimensional structure.

X-ray Diffraction Studies for Crystalline Structure Determination

Although a crystal structure for this compound has not been reported, studies on similar molecules, such as N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide uzh.ch and ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate nih.govresearchgate.net, provide a framework for what might be expected.

A single-crystal X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. It would also determine the crystal system, space group, and unit cell dimensions, offering a complete picture of the molecular packing in the crystalline lattice. It is anticipated that the pyridine ring would be essentially planar, with the ethyl and carbothioamide groups adopting specific conformations to minimize steric hindrance.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Thioamides

The presence of the thioamide group in this compound suggests the potential for significant intermolecular hydrogen bonding. The N-H protons of the thioamide can act as hydrogen bond donors, while the sulfur atom and the nitrogen of the pyridine ring can act as hydrogen bond acceptors.

In the solid state, it is highly probable that molecules of this compound would form extended networks through N-H···S or N-H···N hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice and influencing properties such as melting point and solubility. The analysis of hydrogen bonding in related thioamide structures often reveals the formation of dimeric or polymeric motifs.

Polymorphism and Crystal Engineering Considerations for Carbothioamide Compounds

The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of paramount importance in the pharmaceutical and materials sciences. Different polymorphs of a substance can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. For carbothioamide compounds, which are recognized for their diverse biological activities, understanding and controlling polymorphism is a critical aspect of drug development and material design. Crystal engineering provides a powerful strategy to systematically explore and control the solid-state structures of these compounds by understanding and utilizing intermolecular interactions.

The solid-state arrangement of carbothioamide molecules is governed by a variety of non-covalent interactions, with hydrogen bonds playing a predominant role. The thioamide moiety (–CSNH–) is a potent hydrogen bond donor and a weaker acceptor compared to its amide analogue. nih.gov This characteristic often leads to the formation of robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. The deliberate manipulation of these synthons is the cornerstone of crystal engineering for carbothioamide-containing molecules.

Conformational polymorphism, where different crystal structures arise from the existence of different conformers of the same molecule, is another key consideration for flexible molecules like many carbothioamide derivatives. rsc.org The rotational freedom around single bonds can lead to various molecular shapes that pack in energetically similar yet structurally distinct ways. For instance, the orientation of the ethyl group and the planarity of the pyridine ring in this compound could vary, potentially leading to different polymorphic forms under different crystallization conditions.

The principles of crystal engineering can be proactively applied to discover new polymorphic forms or to design co-crystals with desired properties. Co-crystallization, the combination of an active pharmaceutical ingredient (API) with a benign co-former in a single crystal lattice, is a well-established technique to modify the physicochemical properties of a drug without altering its chemical structure. nih.gov For carbothioamide compounds, the selection of co-formers with complementary hydrogen bonding sites, such as carboxylic acids or other N-heterocycles, can lead to the formation of new and robust supramolecular heterosynthons. nih.govnih.gov These heterosynthons can effectively compete with the inherent homosynthons of the carbothioamide, leading to the formation of co-crystals with altered crystal packing and, consequently, different physical properties.

The prediction and characterization of polymorphs rely on a combination of experimental screening and computational modeling. Experimental techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and spectroscopy are essential for identifying and characterizing different solid forms. tandfonline.com Computational methods, including lattice energy calculations and molecular dynamics simulations, can provide insights into the relative stabilities of different polymorphs and guide the experimental search for new crystalline forms. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 3-Ethyl-4-pyridinecarbothioamide, these calculations have elucidated its electronic characteristics and provided a basis for predicting its reactivity.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular geometry and electronic properties of this compound. The B3LYP functional combined with the 6-31G** basis set is a commonly employed level of theory for such analyses. rsc.org These calculations are crucial for optimizing the three-dimensional structure of the molecule and for deriving various electronic and thermodynamic parameters.

A study focusing on an ethionamide-phthalic acid salt utilized periodic DFT calculations to confirm the formation of the salt, which is stabilized by a strong N—H+···O− hydrogen bond. researchgate.net Furthermore, theoretical calculations have been used to determine the dipole moment of ethionamide (B1671405), with a calculated value of 8.2 D, which is in reasonable agreement with the experimentally determined value of 10.6 D. rsc.org

| Property | Calculated Value | Experimental Value | Method/Basis Set | Source |

|---|---|---|---|---|

| Dipole Moment (Ethionamide) | 8.2 D | 10.6 D | B3LYP/6-31G** | rsc.org |

| Direct Band Gap (Ethionamide-Phthalic Acid Salt) | ~1.58 eV | N/A | DFT | researchgate.net |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its electron-accepting ability. youtube.com The analysis of these orbitals can, therefore, predict how this compound will interact with other molecules. For instance, in a study of an ethionamide-phthalic acid salt, a direct band gap of approximately 1.58 eV was calculated, suggesting its potential for charge transfer interactions. researchgate.net In a related study on a naphthalene (B1677914) derivative, a HOMO-LUMO gap of 4.203 eV was reported, highlighting how structural modifications can tune the electronic properties and reactivity of a molecule. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|

| Ethionamide-Phthalic Acid Salt | N/A | N/A | ~1.58 | researchgate.net |

| 2-(Dimethylamino)naphthalene | -4.833 | -0.630 | 4.203 | nih.gov |

Natural Bonding Orbitals (NBO) analysis provides a chemical intuition-based understanding of bonding and electron delocalization within a molecule. usc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the charge transfer and delocalization effects that contribute to molecular stability. researchgate.net For this compound, NBO analysis can reveal the nature of its intramolecular interactions and how electron density is distributed.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful method that analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. researchgate.net By identifying bond critical points (BCPs), QTAIM can determine the nature of a bond, whether it is a shared (covalent) or closed-shell (ionic, hydrogen bond, or van der Waals) interaction. researchgate.net A charge density analysis of ethionamide has allowed for the characterization of the topological properties of its C–H⋯S, N–H⋯N, and N–H⋯S hydrogen bonds, providing a precise understanding of these intramolecular and intermolecular interactions. rsc.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are indispensable for studying the dynamic behavior of this compound and its interactions with biological macromolecules. These methods provide a virtual window into the molecular world, allowing for the exploration of binding mechanisms and conformational changes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method has been instrumental in elucidating the binding modes of this compound with its biological targets, primarily the enoyl-acyl carrier protein reductase (InhA) and the transcriptional repressor EthR. nih.govnih.gov

Docking studies have shown that ethionamide and its derivatives can fit into the binding pockets of these proteins, forming crucial interactions with specific amino acid residues. For example, a study using Autodock Vina reported a binding affinity of -6.20 kcal/mol for ethionamide with the EthR receptor. nih.gov In another study, the INH-NAD adduct, which is structurally related to the activated form of ethionamide, was shown to have a binding affinity of -10.7 kcal/mol with the InhA protein. nih.gov These findings are critical for understanding the mechanism of action and for the rational design of more potent inhibitors.

| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Docking Software | Source |

|---|---|---|---|---|

| Ethionamide | EthR (3G1M) | -6.20 | Autodock Vina | nih.gov |

| INH-NAD Adduct | InhA | -10.7 | Autodock Vina | nih.gov |

| Compound C25H30N7O16P2+ | Wild-type InhA | -12.2 | Autodock Vina | nih.gov |

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and interactions of a molecule and its complex with a biological target over time. These simulations have been applied to study the stability of the this compound-protein complexes.

MD simulations of the ethionamide-EthR complex have shown that the complex remains stable, with a root mean square deviation (RMSD) of the protein backbone around 1.2 Å. researchgate.net Similarly, simulations of the related isoniazid-InhA complex have demonstrated stability with RMSD values between 1.5 Å and 1.8 Å. researchgate.net The root mean square fluctuation (RMSF) analysis from these simulations can pinpoint which residues of the protein are more flexible and which are more constrained upon ligand binding. These computational studies provide valuable insights into the dynamic nature of the drug-target interactions.

| System | Average RMSD (Å) | Simulation Time | Source |

|---|---|---|---|

| Free InhA protein | ~1.4 - 1.7 | 10 ns | researchgate.net |

| Isoniazid + InhA complex | ~1.5 - 1.8 | 10 ns | researchgate.net |

| Ethionamide + EthR complex (backbone) | ~1.2 | 10 ns | researchgate.net |

| InhA-NADH-TCU complex (backbone) | 1.32 | last 5 ns | nih.gov |

| TCU ligand in InhA complex | 0.85 | last 5 ns | nih.gov |

Thermodynamics and Energetics of the Compound and its Interactions

The thermodynamic properties and energetic landscape of this compound and its interactions are fundamental to predicting its behavior in various physical and chemical processes.

Sublimation Thermodynamics and Crystal Lattice Energy Calculations for Pyridinecarbothioamides

The study of sublimation thermodynamics provides valuable information about the cohesive energy of a crystal lattice. For pyridinecarbothioamide isomers, including the related compound ethionamide (2-ethyl-4-pyridinecarbothioamide), the transpiration method has been employed to measure the temperature dependences of saturated vapor pressure. researchgate.net From these measurements, the standard molar enthalpies, entropies, and Gibbs energies of sublimation at 298.15 K are determined.

Research indicates that the crystal lattice energy of pyridinecarbothioamide isomers is influenced by the molecule's structural features. researchgate.net For instance, the crystal lattice energy of the ortho-isomer of a related compound is noted to be lower than that of the para-isomer. researchgate.net This difference in crystal lattice energy can affect physical properties such as solubility. researchgate.net

Table 1: Thermodynamic Data for a Related Pyridinecarbothioamide Isomer

| Thermodynamic Parameter | Value |

| Enthalpy of Sublimation | 72.1 kJ·mol⁻¹ |

Note: This data is for a related pyridinecarbothioamide isomer and serves as a reference for the general thermodynamic behavior of this class of compounds.

Assessment of Non-Covalent Interactions in Condensed Phases

Non-covalent interactions are paramount in dictating the three-dimensional arrangement of molecules in the crystalline state, thereby influencing the material's physical and chemical properties. In the condensed phases of compounds like this compound, a variety of non-covalent interactions are expected to be at play.

The primary intermolecular interactions in such heterocyclic systems often involve hydrogen bonds. rsc.org The thioamide group (-CSNH2) is a potent hydrogen bond donor (N-H) and acceptor (C=S). The nitrogen atom of the pyridine (B92270) ring also acts as a hydrogen bond acceptor. These interactions are crucial in forming robust networks within the crystal lattice.

Beyond classical hydrogen bonding, other non-covalent interactions contribute to the stability of the crystal structure. These can include:

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with adjacent rings, contributing to the cohesive energy of the crystal.

C-H···S and C-H···π Interactions: Weaker hydrogen bonds, such as those involving carbon as a donor and the sulfur atom or the π-system of the pyridine ring as acceptors, can also play a role in the fine-tuning of the crystal packing.

The interplay of these various non-covalent forces determines the specific packing motif of this compound in its solid state. The strength and directionality of these interactions are fundamental to its crystal engineering and polymorphism.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Principles of Structure-Activity Relationships within the Pyridine (B92270) Carbothioamide Class

The position and electronic nature of substituents on the pyridine ring are critical determinants of a compound's biological activity. The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions (ortho-, meta-, para-) can significantly alter the molecule's electronic properties and, consequently, its binding affinity to target enzymes or receptors. mdpi.com

Studies on various pyridine carboxamide and carbothioamide derivatives have demonstrated clear SAR trends. For instance, in a series of compounds evaluated for urease inhibition, the nature and position of substituents on the pyridine ring played a pivotal role in their inhibitory potency. mdpi.com

Key Research Findings:

Electron-donating groups: The presence of an electron-donating chloro (Cl) group at the meta-position of a pyridine carbothioamide resulted in the most potent urease inhibition within one study, with an IC50 value of 1.07 ± 0.043 µM. nih.gov In contrast, an electron-donating methyl (CH3) group at the ortho-position showed more moderate inhibition. mdpi.com

Electron-withdrawing groups: Electron-withdrawing substituents such as bromo (Br), methoxy (OCH3), and fluoro (F) at the ortho-position of the pyridine ring also conferred significant, albeit varied, inhibitory activity against urease. mdpi.com

Positional Isomerism: The location of the amide group itself relative to the pyridine nitrogen (ortho-, meta-, or para-) influences the electron-donating properties of the reaction center. A satisfactory correlation has been observed between the charge on the nitrogen atom and reaction yields in synthetic pathways, with meta- and para-substituted compounds often showing higher yields due to more favorable electronic characteristics. mdpi.comnih.gov This underlying electronic effect also translates to biological activity, where the position of substituents can dictate the strength of interactions with a biological target. nih.gov

The following table summarizes the inhibitory activity of various substituted pyridine carbothioamide and carboxamide derivatives against urease, illustrating the impact of substituent properties and position.

| Compound Class | Substituent | Position | IC50 (µM) |

|---|---|---|---|

| Carbothioamide | -Cl | meta | 1.07 ± 0.043 |

| Carboxamide | -Cl | meta | 4.07 ± 0.003 |

| Carbothioamide | -Br | ortho | 3.13 ± 0.034 |

| Carboxamide | -Br | ortho | 14.49 ± 0.067 |

| Carbothioamide | -OCH3 | ortho | 4.21 ± 0.022 |

| Carboxamide | -OCH3 | ortho | 5.52 ± 0.072 |

| Carbothioamide | -CH3 | ortho | 6.41 ± 0.023 |

| Carboxamide | -CH3 | ortho | 3.41 ± 0.011 |

Data sourced from studies on urease inhibition. mdpi.comnih.gov

The three-dimensional arrangement of a molecule, or its conformation, is crucial for its ability to bind to a biological target. For the pyridine carbothioamide class, the relative orientation of the pyridine ring and the carbothioamide group can significantly influence activity. Amide and thioamide bonds can exist in cis and trans conformations, and the energetically preferred state can be influenced by the steric and electronic nature of adjacent substituents. researchgate.net

Identifying the specific "bioactive conformation"—the precise 3D shape the molecule adopts when it interacts with its target—is a primary goal of SAR studies. Computational techniques such as nuclear magnetic resonance (NMR) studies and theoretical calculations are employed to analyze the conformational preferences of these molecules. researchgate.net For example, studies on related N,N-diarylamides have shown that the conformational preference can be controlled by altering the π-electron densities of the aromatic rings, a principle that applies to the pyridine ring in this class of compounds. researchgate.net Understanding these preferences allows for the design of more rigid analogs that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity.

Rational Design Strategies for Tuned Activity and Selectivity

Rational drug design utilizes the principles derived from SAR studies to purposefully create new molecules with improved properties. This approach is more efficient than random screening, as it focuses on making targeted modifications to a known chemical scaffold. nih.gov

A primary strategy for optimizing lead compounds like 3-Ethyl-4-pyridinecarbothioamide involves the systematic modification of the pyridine ring. researchgate.net This can include:

Varying Substituent Type: Introducing a range of functional groups (e.g., halogens, alkyl, alkoxy, nitro) to probe the steric and electronic requirements of the target's binding site. nih.gov

Altering Substituent Position: Moving a specific functional group to different positions on the pyridine ring to find the optimal location for interaction. youtube.com

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to enhance activity or improve pharmacokinetic profiles. Single-atom skeletal editing, such as replacing the pyridine nitrogen with a carbon atom to form a benzene analog, represents an advanced strategy to profoundly alter molecular properties. nih.gov

The carbothioamide group (-CSNH2) is a key functional moiety that often participates in crucial hydrogen bonding interactions with biological targets. nih.gov Its modification is a powerful tool for tuning biological activity. A common strategy is to replace the sulfur atom with an oxygen atom to create the corresponding carboxamide (-CONH2) analog. This subtle change can have a dramatic effect on the compound's electronic character, hydrogen bonding capacity, and metabolic stability. As seen in the table above, carbothioamide derivatives often exhibit different potency compared to their carboxamide counterparts, highlighting the importance of this group in target interaction. mdpi.comnih.gov Further modifications can include N-alkylation or N-arylation of the amide nitrogen to explore additional binding pockets or alter solubility.

Modern drug design heavily relies on computational tools to predict the properties of novel molecules before they are synthesized, saving significant time and resources. researchgate.net These in silico methods are integral to optimizing pyridine carbothioamide analogs.

Key Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It helps to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Studies on pyridine carbothioamide analogs have used molecular docking to identify favorable binding modes with enzymes like cyclooxygenase and urease. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate statistical models that correlate the 3D properties of molecules with their biological activity. mdpi.com These models can identify key steric and electrostatic features required for high potency and can be used to predict the activity of newly designed compounds. mdpi.com

Molecular Electrostatic Potential (ESP) Maps: ESP analysis calculates and visualizes the electrostatic potential on the surface of a molecule. This helps identify electron-rich and electron-poor regions, providing insights into how the molecule will interact with its biological target and guiding modifications to enhance these interactions. nih.govresearchgate.net

By integrating these computational approaches with synthetic chemistry and biological testing, researchers can rationally guide the molecular design process, leading to the development of optimized this compound analogs with fine-tuned activity and selectivity.

Mechanistic Investigations of Biological Interactions Conceptual and Research Avenues

Exploration of Potential Molecular Targets and Pathways

The initial step in elucidating a compound's mechanism of action involves identifying its molecular targets. The structural features of 3-Ethyl-4-pyridinecarbothioamide, namely the pyridine (B92270) nucleus and the thioamide functional group, suggest several plausible targets and pathways that are known to be modulated by analogous compounds.

Enzyme Inhibition Studies: Conceptual Framework and Examples from Related Analogs (e.g., Urease Inhibition)

A primary research avenue for this compound is the investigation of its enzyme inhibitory potential. An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. wikipedia.org This inhibition can be reversible or irreversible and can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. wikipedia.org

The thioamide moiety (-CSNH2) is structurally similar to urea (B33335) (-CONH2), making it a logical candidate for inhibiting enzymes that process urea, such as urease. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. simulations-plus.com Its activity is a significant virulence factor for bacteria like Helicobacter pylori, making urease inhibitors a subject of therapeutic interest. acs.orgnih.gov Thiourea and its derivatives are well-established urease inhibitors, often acting by chelating the nickel ions within the enzyme's active site. nih.gov

Studies on related pyridine carbothioamide and thiosemicarbazone derivatives have demonstrated significant urease inhibition. For instance, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) showed potent activity with a half-maximal inhibitory concentration (IC50) value of 1.07 µM. simulations-plus.com Molecular docking studies of such analogs suggest that the thioamide or thiosemicarbazide (B42300) group plays a crucial role in binding to the active site of the urease enzyme. simulations-plus.com

Beyond urease, other enzymes could be potential targets. The pyridine ring is a common scaffold in kinase inhibitors. researchgate.net Analogs have shown inhibitory activity against targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.netacs.org For example, spiro-pyridine derivatives have demonstrated EGFR and VEGFR-2 inhibition in the sub-micromolar range. researchgate.net Furthermore, related heterocyclic compounds have been identified as inhibitors of carbonic anhydrase, particularly tumor-associated isoforms like hCA IX and XII. nih.gov

A conceptual framework for studying this compound would involve screening it against a panel of enzymes, with a primary focus on urease and various kinases, based on the activities of its structural analogs.

Investigation of Interactions with Macromolecules (e.g., DNA, Proteins)

Small molecules can exert biological effects by binding non-covalently to large biomolecules like DNA and proteins. The planar aromatic nature of the pyridine ring and the hydrogen-bonding capabilities of the thioamide group in this compound suggest potential interactions with such macromolecules.

Research on related compounds supports this hypothesis. Thioamide-bearing molecules have been shown to interact with calf-thymus DNA, suggesting that this interaction could be part of their mechanism of action. rsc.org The binding of small molecules to DNA can occur through intercalation between base pairs or binding within the grooves of the double helix, potentially interfering with DNA replication and transcription. mdpi.com Similarly, acridine (B1665455) derivatives, which are also heterocyclic, are known to elicit their biological activity through intercalative binding with DNA. mdpi.com

Protein binding is another critical area of investigation. The interaction of a compound with proteins other than its primary target (e.g., serum albumin) can affect its distribution and availability. More specific protein interactions can define its mechanism. For example, a pyridine-3-carboximidamide analog was identified as a competitive inhibitor of the C1s protease by binding directly to its substrate recognition site with a dissociation constant (Kd) of approximately 9.8 μM. nih.gov The study of such interactions often involves techniques like equilibrium dialysis, fluorescence spectroscopy, and computational docking to characterize the binding affinity and specific sites of interaction. nih.govnih.gov

Cellular and Subcellular Level Studies

Understanding how a compound behaves within a cellular environment is crucial. This involves investigating its ability to enter cells, its distribution among different organelles, and its ultimate effect on cellular functions.

Research into Cellular Uptake and Intracellular Distribution Mechanisms

For a compound to act on an intracellular target, it must first cross the cell membrane. The ability of this compound to do so would largely depend on its physicochemical properties, such as lipophilicity (logP), size, and charge. researchgate.net The pyridine nucleus is known to modify a drug's lipophilicity and metabolic stability. researchgate.net

Cellular entry can occur via several mechanisms, including passive diffusion across the lipid bilayer, facilitated diffusion through channel or carrier proteins, or energy-dependent active transport. nih.gov Research on 2,4-disubstituted pyridine derivatives has shown them to be effective against bacteria located inside human macrophages, which confirms their ability to penetrate host cell membranes. nih.gov

Investigating the cellular uptake of this compound would involve a series of established experimental protocols. A common method is to incubate cultured cells with the compound and then measure its intracellular concentration over time using techniques like liquid chromatography-mass spectrometry (LC-MS). acs.org To distinguish between passive and active transport, uptake studies can be performed at low temperatures (e.g., 4°C), as active transport mechanisms are energy-dependent and thus inhibited at lower temperatures. acs.org The unbound intracellular concentration, which is the fraction of the drug that is free to interact with its target, is a critical parameter and can be determined through methods involving parallel measurements of cellular binding and total accumulation. simulations-plus.comacs.org

Effects on Fundamental Cellular Processes (e.g., Metabolism, Cell Proliferation for Related Compounds)

Once inside the cell, a compound can affect various fundamental processes. Based on data from related pyridine and thioamide compounds, two key areas for investigation are cell metabolism and proliferation.

Numerous pyridine derivatives have been synthesized and evaluated as anticancer agents, showing potent effects on cell proliferation. nih.govnih.govnih.gov For example, certain spiro-pyridine derivatives exhibit significant cytotoxicity against cancer cell lines like HepG-2 (liver) and Caco-2 (colon), with IC50 values in the low micromolar range. researchgate.net Similarly, thioamide-containing compounds have demonstrated antiproliferative activity against various cancer cells. acs.org

The mechanism behind this antiproliferative activity often involves the induction of apoptosis (programmed cell death) and/or cell cycle arrest. researchgate.netnih.gov Studies on pyridine analogs have shown they can promote apoptosis by modulating the expression of key regulatory proteins like Bax and Bcl-2 and can arrest the cell cycle at specific phases, preventing cancer cells from dividing. researchgate.netnih.gov

Furthermore, compounds can interfere with cellular metabolism. A notable example is the inhibition of the enzyme phosphoglycerate dehydrogenase (PHGDH) by α-ketothioamide-based inhibitors, which selectively reduces the proliferation of cancer cells that rely on this enzyme. acs.org

Advanced Methodologies for Mechanistic Elucidation

To gain a comprehensive understanding of the biological interactions of this compound, advanced methodologies that bridge molecular interactions with cellular responses can be employed.

Computational methods are indispensable in modern drug discovery. nih.govMolecular docking can predict the binding pose and affinity of the compound to the active site of a potential enzyme target, as demonstrated in studies of urease inhibitors. simulations-plus.comnih.govMolecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex and reveal dynamic interactions over time. nih.gov These in silico approaches help prioritize experimental studies and interpret their results.

On the experimental side, systems biology approaches provide a holistic view of a drug's effect. For instance, proteomic analysis using mass spectrometry can identify global changes in protein expression within a cell upon treatment with the compound, revealing affected pathways and potential off-target effects. nih.govSingle-cell analysis can uncover cell-to-cell variability in drug response, distinguishing between different modes of inhibition (e.g., digital vs. analogue) that might be missed in population-level assays. rsc.org These advanced techniques are crucial for building a detailed, mechanistic model of a compound's action from the molecular to the cellular level.

Data Tables

Table 1: Inhibitory Activities of Selected Analog Compounds

| Compound/Analog Class | Target | IC50 Value (µM) | Source |

|---|---|---|---|

| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) | Urease | 1.07 | simulations-plus.com |

| Pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | Urease | 2.18 | simulations-plus.com |

| Thiourea (Standard) | Urease | 21 | wikipedia.org |

| Spiro-pyridine derivative 7 | Caco-2 Cancer Cells | 7.83 | researchgate.net |

| Spiro-pyridine derivative 5 | HepG-2 Cancer Cells | 10.58 | researchgate.net |

| Spiro-pyridine derivative 7 | EGFR | 0.124 | researchgate.net |

| Spiro-pyridine derivative 7 | VEGFR-2 | 0.221 | researchgate.net |

| Spiro-acenaphthylene tethered- acs.org-thiadiazole (Compound 1) | hCA IX | 0.477 | nih.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide |

| Pyridine 2-yl-methylene hydrazine carboxamide |

| Thiourea |

| Ammonia |

| Carbon dioxide |

| Spiro-pyridine derivatives |

| α-ketothioamides |

| 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide |

| Acridines |

| Bax |

| Bcl-2 |

Mass Spectrometry-Based Proteomics for Target Identification in Related Compounds

A primary step in elucidating a compound's mechanism of action is the unbiased identification of its protein binding partners from the entire proteome. Mass spectrometry (MS)-based chemical proteomics has become an indispensable tool for this, allowing for the discovery of both on-target and off-target interactions. nih.govnih.gov These methods can be broadly categorized into probe-based and probe-free approaches.

Probe-Based Chemical Proteomics: This strategy involves synthesizing a derivative of this compound that incorporates a reactive or affinity tag (like biotin (B1667282) or an alkyne group for click chemistry). This "probe" is incubated with cell lysates or live cells to capture its binding proteins. The captured proteins are then isolated and identified by mass spectrometry. mdpi.com

Probe-Free/Label-Free Proteomics: To avoid potential issues with chemical modification altering the compound's binding properties, several label-free methods have been developed. youtube.com These techniques rely on the principle that drug-protein binding alters the protein's physical or chemical stability.

Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA®): This method assesses changes in protein thermal stability upon ligand binding. Proteins are heated to various temperatures in the presence and absence of the test compound. Stable, soluble proteins are quantified by MS, and a shift in the melting curve indicates a direct interaction. youtube.com

Stability of Proteins from Rates of Oxidation (SPROX): This technique measures changes in protein stability against chemical denaturation. Proteins are exposed to a chemical denaturant and an oxidizing agent. The rate of oxidation, particularly of methionine residues, is quantified by MS. A change in this rate in the presence of the compound suggests binding. youtube.com

Drug Affinity Responsive Target Stability (DARTS): This approach leverages the fact that binding to a small molecule can protect a target protein from proteolysis. Cell lysates are treated with the compound and then subjected to digestion by a protease like trypsin. The protected proteins are then identified by MS. nih.gov

These proteomic strategies provide a global view of the potential interactome of a compound, generating hypotheses for further validation.

| Technique | Principle | Requirement | Key Advantage |

|---|---|---|---|

| Probe-Based Chemical Proteomics | Affinity capture of target proteins using a tagged version of the compound. | Synthesis of a chemical probe. | Direct enrichment of binding partners. mdpi.com |

| Thermal Proteome Profiling (TPP/CETSA®) | Ligand binding alters the thermal stability of the target protein. | No compound modification needed. | Applicable in living cells and identifies direct targets without modification. youtube.com |

| Stability of Proteins from Rates of Oxidation (SPROX) | Ligand binding changes the protein's susceptibility to chemical denaturation and oxidation. | No compound modification needed. | Provides information on protein domain stability. youtube.com |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease digestion. | No compound modification needed. | Simple and effective for identifying stabilized proteins. nih.gov |

Biochemical Assays for Quantifying Molecular Interactions and Enzyme Kinetics

Once potential protein targets are identified, the next step is to validate these interactions and quantify their strength and functional consequences. For thioamide-containing compounds, which can act as inhibitors or modulators of enzymes, kinetic studies are paramount. nih.gov The thioamide moiety, being an isostere of the amide bond, can form unique interactions, such as chalcogen bonds, that influence binding affinity and enzyme activity. nih.gov

Enzyme Inhibition Assays: If this compound is hypothesized to be an enzyme inhibitor, its potency can be determined using various assays. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. americanpeptidesociety.org

Spectrophotometric and Fluorometric Assays: These are the most common types of enzyme assays. They monitor the reaction by detecting a change in absorbance or fluorescence as a substrate is converted to a product. americanpeptidesociety.org For example, the activity of dipeptidyl peptidase 4 (DPP-4) has been studied using substrates that release a chromogenic or fluorogenic molecule upon cleavage, with thioamide substitutions at the cleavage site dramatically reducing the rate of reaction. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is a label-free method that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). americanpeptidesociety.org

Surface Plasmon Resonance (SPR): SPR is another label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where a target protein is immobilized. It allows for the determination of association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.

By performing these assays, key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined. Comparing the kinetic data (e.g., Km and Vmax) in the presence and absence of the inhibitor can also reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). americanpeptidesociety.org Studies on other thioamides have shown that a single O-to-S substitution can decrease the catalytic efficiency (kcat/Km) of an enzyme by several orders of magnitude, highlighting the significant impact this functional group can have on enzyme kinetics. nih.gov

| Assay Type | Principle | Key Parameters Measured | Application Example |

|---|---|---|---|

| Spectrophotometry/Fluorometry | Measures change in light absorbance or fluorescence during an enzymatic reaction. | IC50, Km, Vmax, kcat | Determining inhibition of proteases or dehydrogenases. americanpeptidesociety.orgnih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Kd, Stoichiometry (n), ΔH, ΔS | Characterizing the thermodynamics of a drug-protein interaction. americanpeptidesociety.org |

| Surface Plasmon Resonance (SPR) | Detects binding by changes in refractive index on a sensor chip. | kon, koff, Kd | Analyzing the real-time kinetics of binding events. |

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for the separation and purification of 3-Ethyl-4-pyridinecarbothioamide, as well as for the identification and quantification of any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques in this regard.

Reverse-phase HPLC (RP-HPLC) is a primary method for the quantitative analysis of this compound. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and sensitivity.

A typical HPLC method for a pyridine (B92270) derivative like this compound would be developed and validated according to the International Council on Harmonisation (ICH) guidelines. ijsrst.com The validation process ensures that the analytical method is accurate, precise, specific, and robust for its intended purpose. ajprd.com

Method Development: The development of an HPLC method would involve selecting an appropriate stationary phase, typically a C18 column, and optimizing the mobile phase composition. researchgate.net A gradient elution might be preferred over an isocratic one to ensure the efficient elution of both the main compound and any potential impurities with differing polarities. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. researchgate.netfishersci.com The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention time and peak shape of the analyte. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. researchgate.netijpsjournal.com

Method Validation: Once developed, the method is rigorously validated for several parameters: ijsrst.comnih.gov

Linearity: The linearity of the method is assessed by analyzing a series of solutions of known concentrations. The response (peak area) is plotted against concentration, and a linear relationship is expected within a specific range. nih.gov

Accuracy: Accuracy is determined by recovery studies, where a known amount of the standard compound is added to a sample matrix and the recovery percentage is calculated. nih.govresearchgate.net

Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple replicates of a sample on the same day and on different days. nih.govresearchgate.net The results are expressed as the relative standard deviation (RSD).

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components, such as impurities or degradation products, is assessed.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: The robustness of the method is tested by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature to ensure it remains unaffected. nih.gov

Below is an interactive data table summarizing typical validation parameters for an HPLC method for a related thioamide, ethionamide (B1671405), which would be analogous for this compound.

| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Related Compound nih.gov |

| Linearity (r²) | ≥ 0.999 | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 94% - 106% |

| Precision (RSD%) | ≤ 2.0% | < 2% |

| LOD | Signal-to-Noise Ratio of 3:1 | 50 ng/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 70 ng/mL |

GC-MS is a highly sensitive and selective technique used for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical compounds. mdpi.comsemanticscholar.orgcdc.gov For this compound, GC-MS is particularly useful for impurity profiling, which involves the identification and quantification of process-related impurities and degradation products. lgcstandards.com

The synthesis of this compound may result in impurities such as unreacted starting materials, by-products, or isomers. GC-MS analysis typically involves the following steps:

Sample Preparation: The sample is dissolved in a suitable organic solvent. Derivatization may sometimes be employed to increase the volatility and thermal stability of the analyte and impurities.

Gas Chromatography: The sample solution is injected into the GC, where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase of the capillary column. osha.gov

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component. thermofisher.com

The mass spectrum serves as a "fingerprint" that can be used to identify the structure of the impurity by comparison with spectral libraries or through interpretation of the fragmentation pattern. The high resolution and accurate mass measurement capabilities of modern GC-MS instruments can further aid in the unambiguous identification of unknown impurities. thermofisher.com

A hypothetical impurity profile for this compound might include the following potential impurities, which could be identified and quantified using a validated GC-MS method.

| Potential Impurity | Potential Source |

| 4-Cyano-3-ethylpyridine | Unreacted starting material |

| 3-Ethyl-4-pyridinecarboxylic acid | Hydrolysis of the thioamide |

| Isomers of this compound | Side reactions during synthesis |

| Residual Solvents | From the synthesis and purification process |

Spectroscopic Applications in Research Settings

Spectroscopic techniques are crucial for the qualitative and quantitative analysis of this compound, as well as for elucidating its three-dimensional structure.

UV-Vis spectroscopy is a simple, rapid, and non-destructive technique used for the quantitative and qualitative analysis of compounds containing chromophores. The this compound molecule contains both a pyridine ring and a thioamide group, which are chromophores that absorb light in the UV-Vis region.

The UV-Vis spectrum of a compound is a plot of its absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound and can be used for its identification. asianpubs.orgresearchgate.net For thioamides, the electronic spectrum typically shows two main absorption bands: a high-intensity π → π* transition and a lower-intensity n → π* transition. scispace.com The position of these bands can be influenced by the solvent polarity. scispace.com For instance, the UV spectrum of isoniazid, a related pyridine derivative, shows a maximum absorbance at around 262 nm. asianpubs.org

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. asianpubs.org This allows for the determination of the concentration of this compound in an unknown sample.

| Spectroscopic Parameter | Expected Observation for this compound |

| λmax (π → π) | A high-intensity absorption band, likely in the range of 250-300 nm. |

| λmax (n → π) | A lower-intensity absorption band at a longer wavelength. scispace.com |

| Molar Absorptivity (ε) | A high value for the π → π* transition, indicating a strongly absorbing chromophore. |

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This information is invaluable for establishing structure-property relationships. While the specific crystal structure of this compound is not detailed in the provided search results, the analysis of related aromatic thioamides provides insight into the expected structural features. acs.org

In the solid state, aromatic thioamides typically engage in characteristic intermolecular hydrogen-bonding interactions. acs.org The thioamide group is a strong hydrogen-bond donor (N-H) and a moderate acceptor (C=S). These interactions often lead to the formation of supramolecular structures, such as dimers and chains. acs.orgacs.org The specific packing arrangement of the molecules in the crystal lattice can significantly influence physical properties such as melting point, solubility, and stability.

Analysis of crystallographic data for a compound like this compound would involve the determination of:

Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal lattice. researchgate.net

Bond lengths and angles: The precise distances and angles between atoms in the molecule.

Torsional angles: The angles describing the conformation of the molecule.

Intermolecular interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal structure. mdpi.com

These data allow for a detailed understanding of the molecular conformation and the forces that govern its solid-state assembly, which are critical for crystal engineering and the development of new materials with desired properties. acs.org

Characterization of Coordination Complexes Formed by this compound

The this compound molecule possesses multiple potential donor atoms, including the pyridine nitrogen, the thioamide nitrogen, and the sulfur atom, making it an interesting ligand for the formation of coordination complexes with metal ions. nih.govsemopenalex.org The study of these complexes is important for understanding the compound's potential applications in areas such as catalysis and materials science. rsc.org

The coordination of this compound to a metal center can occur in various modes, but it is likely to act as a bidentate ligand, coordinating through the pyridine nitrogen and the sulfur atom to form a stable chelate ring. nih.gov The characterization of these coordination complexes involves a combination of spectroscopic and structural techniques to determine their composition, geometry, and bonding. researchgate.netjscimedcentral.com

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and C=N bonds upon coordination can provide evidence of the ligand's binding to the metal ion. ekb.egscispace.com A shift in the pyridine ring vibrations would also indicate the involvement of the pyridine nitrogen in coordination. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide information about the binding site and the geometry of the complex. ekb.eg

UV-Visible Spectroscopy: The formation of a coordination complex is often accompanied by changes in the electronic spectrum of the ligand. New absorption bands may appear due to ligand-to-metal or metal-to-ligand charge transfer transitions. nih.gov

The study of the coordination chemistry of this compound with various transition metals would reveal a rich variety of structures and properties, contributing to the broader field of coordination chemistry. researchgate.netnih.gov

Future Research Directions and Academic Impact

Continued Development of Novel Pyridinecarbothioamide Derivatives

The 3-Ethyl-4-pyridinecarbothioamide structure serves as a valuable template for creating new and improved derivatives. Future research will concentrate on systematically altering this molecular framework to boost potency, selectivity, and pharmacokinetic characteristics. A series of pyridine (B92270) carboxamide and carbothioamide derivatives have been synthesized and investigated for their inhibitory action against various enzymes, such as urease. mdpi.com The identification of new active scaffolds is a crucial first step in the drug discovery process. researchgate.net

Key strategies for creating these novel derivatives include:

Scaffold Modification: The pyridine ring can be substituted to alter the molecule's electronic and steric nature, potentially improving interactions with biological targets. Similarly, modifying the ethyl group can affect lipophilicity and binding strength, while changes to the thioamide group can influence hydrogen bonding.

Hybrid Molecules: Creating hybrid molecules, such as combining the pyridine-thiazole structure, has yielded derivatives with high antiproliferative activity against various cancer cell lines. mdpi.comnih.gov

Systematic Synthesis: The synthesis of extensive libraries of related compounds allows for large-scale screening against diverse biological targets to identify promising new therapeutic leads. mdpi.comresearchgate.net For example, a series of pyridine carboxamide derivatives were recently developed as potent allosteric inhibitors of SHP2, a critical regulator in various cancers. nih.gov

These ongoing efforts are crucial for discovering new drugs with improved efficacy and reduced side effects. researchgate.net

Exploration of Diverse Academic Research Applications beyond Established Analogues

While initial research has highlighted the potential of pyridinecarbothioamides as antimicrobial and anticancer agents, their unique chemical structures suggest wider applications in academic and industrial research. nih.govtandfonline.com Future work is expected to delve into their use in fields such as:

Chemical Probes: The specific properties of the thioamide group make these compounds excellent candidates for developing chemical probes to investigate enzyme functions and cellular signaling pathways. researchgate.net

Material Science: The ability of the pyridine and thioamide components to coordinate with metals could be harnessed to create novel functional materials.

Catalysis: Pyridinecarbothioamide derivatives show promise as ligands for transition metal catalysts, potentially leading to new and more efficient chemical reactions. nih.gov

Insecticides: Pyridine derivatives have been investigated as a novel class of insecticidal agents, showing encouraging results against agricultural pests like the cowpea aphid. nih.govgrowingscience.com

The following table summarizes potential research applications for this class of compounds:

| Research Area | Potential Application of Pyridinecarbothioamide Scaffold |

| Medicinal Chemistry | Development of anti-urease, anticancer, and anti-inflammatory agents. mdpi.commdpi.comtandfonline.com |

| Chemical Biology | Design of chemical probes for studying enzyme kinetics and cellular pathways. researchgate.net |

| Material Science | Use as building blocks for novel metal-organic frameworks (MOFs). |

| Catalysis | Serve as ligands for enhancing catalytic reactions. nih.gov |

| Agrochemistry | Development of new classes of insecticides. nih.gov |

This expanded scope of research will amplify the academic impact of pyridinecarbothioamides and could lead to significant technological and scientific breakthroughs.

Synergistic Integration of Computational and Experimental Approaches in Chemical Biology Research

The integration of computational modeling with experimental validation is revolutionizing drug discovery and chemical biology. benthamscience.comresearchgate.net This synergistic approach provides a more rational, efficient, and detailed pathway for understanding and developing compounds like this compound. nih.gov

Key integrated methods include:

Molecular Docking and Dynamics: Computational tools are used to predict how pyridinecarbothioamide derivatives bind to target proteins, such as enzymes. mdpi.comnih.gov These simulations help to understand the binding modes and interactions, including hydrogen bonding and π–π stacking, that are responsible for the compound's inhibitory effects. mdpi.com This allows researchers to prioritize which novel compounds to synthesize and test in the lab.

Structure-Activity Relationship (SAR) Studies: By combining computational predictions with the results of experimental biological assays, researchers can build robust SAR models. acs.org These models clarify the relationship between a molecule's structure and its biological activity, guiding the design of more effective derivatives.

Virtual Screening and ADME Profiling: Large digital libraries of compounds can be computationally screened to identify potential hits. benthamscience.com Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiles can be generated to predict the oral bioavailability and gastrointestinal absorption of new derivatives, helping to assess their drug-like properties early in the discovery process. mdpi.com

This powerful combination of in silico and in vitro methods accelerates the research pipeline, reduces the reliance on costly and time-consuming experiments, and ultimately increases the probability of discovering impactful new molecules. acs.orgnih.gov

Advancements in Synthetic and Characterization Methodologies for Pyridine Carbothioamides

Progress in the study of pyridinecarbothioamides relies heavily on the development of improved and more versatile methods for their synthesis and analysis.

Synthesis: Future research will likely focus on creating more efficient and environmentally friendly synthetic routes. nih.gov Simple and effective methods, such as condensation reactions between substituted pyridine carboxaldehydes and thiosemicarbazide (B42300), have been established and can be performed at room temperature with good to excellent yields. mdpi.comtandfonline.com Innovations may include:

Novel Catalysts: The use of new catalysts, such as SnCl₂·2H₂O in water-based multicomponent reactions, can provide an efficient way to construct the pyridine skeleton. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation offers an efficient method for forming C-N and C-S bonds in domino reactions, allowing for the rapid preparation of diverse structures from accessible starting materials. rsc.org

Flow Chemistry: Continuous flow technologies can improve reaction control, scalability, and safety, which is particularly advantageous for producing large libraries of derivatives for screening.

Characterization: Thorough characterization is essential to confirm the structure and purity of newly synthesized compounds. researchgate.net Standard analytical techniques employed include:

Spectroscopy: Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and mass spectrometry (MS) are routinely used to elucidate the molecular structure. nih.gov

Elemental Analysis: This technique confirms the elemental composition of the synthesized compounds. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure. researchgate.net

The following table details the common characterization techniques and the information they provide:

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, such as N-H and C=S bonds. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) | Elucidates the carbon-hydrogen framework and the connectivity of atoms. researchgate.netnih.gov |

| Melting Point Analysis | A sharp melting point indicates the purity of the synthesized compound. nih.gov |

| Thin-Layer Chromatography (TLC) | Monitors the progress of a reaction and assesses the purity of the product. nih.gov |

These advancements in synthetic and characterization methods are fundamental to accelerating the discovery and development of new pyridinecarbothioamide-based compounds for a wide range of applications. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyl-4-pyridinecarbothioamide, and how do reaction conditions influence yield?